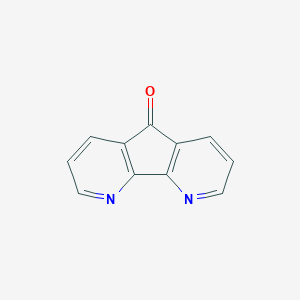

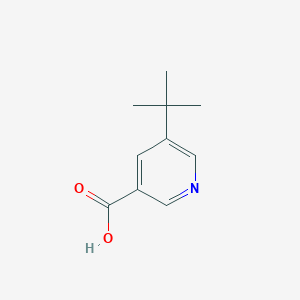

4,5-Diazafluoren-9-one

概要

説明

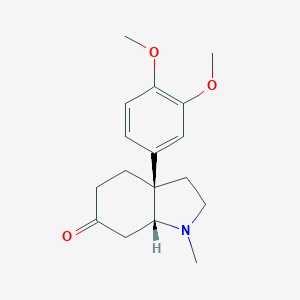

4,5-Diazafluoren-9-one is a heterocyclic building block used in the synthesis of various heterocyclic compounds and also as a fluorescent probe .

Synthesis Analysis

4,5-Diazafluoren-9-one has been used in the preparation of heterocyclic ligands, by condensation with various diamines, hydrazine, 1,4-phenylenediamine, benzidine, and 4,4′-methylenedianiline . It has also been used in the synthesis of chromium (III) complexes, which have potential anti-proliferative properties .Molecular Structure Analysis

The molecular formula of 4,5-Diazafluoren-9-one is C11H6N2O . It has a molecular weight of 182.18 .Chemical Reactions Analysis

4,5-Diazafluoren-9-one behaves like cyclopentadienones and reacts with [Cp*Co (C2H4)2] to form air-stable sandwich-type complexes . It has also been used in the preparation of colorimetric chemosensors for the detection of Fe3+, Co2+ ions, and cyanide .Physical And Chemical Properties Analysis

4,5-Diazafluoren-9-one is soluble in dichloromethane, tetrahydrofuran, chloroform, benzene, toluene, and polar organic solvents. It is insoluble in diethyl ether and alkanes .科学的研究の応用

Synthesis of Heterocyclic Compounds

DAFO is a versatile heterocyclic building block used in the synthesis of various heterocyclic compounds . Its ability to act as a fluorescent probe also adds value in the field of chemical sensing and molecular probes.

Coordination Chemistry

DAFO derivatives display a range of coordination modes, serving as ligands in the formation of coordination polymers, multimetallic, and macrocyclic complexes . They can act as spectator ligands or engage in reactivity patterns at the metal center.

Bioinorganic Chemistry

Metal complexes of DAFO derivatives have been explored for their DNA binding and cleavage activities, as well as antimicrobial properties . This opens up potential applications in medicinal chemistry and therapeutic treatments.

Catalysis

DAFO derivatives are used in catalysis, where they can support reactivity at the metal center in various catalytic processes . This includes applications in small molecule activations and transformations.

Photochemistry

DAFO can be photochemically activated to release dinitrogen, generating a triplet carbene, which is useful in photochemical reactions . This property is beneficial for developing new photo-initiated processes.

Photophysics

DAFO derivatives are involved in photophysical studies due to their luminescent properties. They are used in the study of light absorption, emission, and energy transfer processes .

Luminescent Materials

DAFO is used in the synthesis of luminescent materials, particularly in the development of lanthanide tris(β-diketonate) complexes . These materials have potential applications in OLEDs and other light-emitting devices.

Organometallic Chemistry

In organometallic chemistry, DAFO serves as a ligand supporting redox-active metal complexes. It is structurally similar to important ligands like 2,2’-bipyridine, influencing the chemical and electrochemical properties of metal complexes .

Safety and Hazards

作用機序

Target of Action

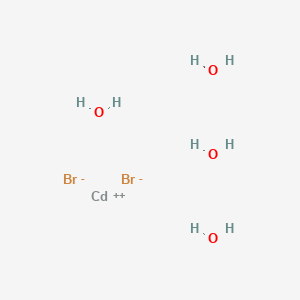

4,5-Diazafluoren-9-one is a heterocyclic compound that behaves like cyclopentadienones . It reacts with [CpCo (C2H4)2] to form air-stable sandwich-type complexes [CpCo (η4-2)] . This suggests that the primary targets of 4,5-Diazafluoren-9-one are metal ions, particularly cobalt ions.

Mode of Action

The compound interacts with its targets by forming stable complexes. The unshared electron pairs located within the molecular backbone of 4,5-Diazafluoren-9-one can act cooperatively to bind transition metal cations . This interaction results in the formation of stable complexes, which could potentially influence the biochemical pathways in which these metal ions are involved.

Pharmacokinetics

It is known to be soluble in tetrahydrofuran (thf), dichloromethane, benzene, and toluene This suggests that the compound may have good bioavailability in systems where these solvents are present

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Diazafluoren-9-one. For instance, the solubility of the compound in various solvents suggests that the presence of these solvents in the environment could influence its action and efficacy . Additionally, the compound’s ability to form air-stable complexes suggests that it may have good stability in various environmental conditions .

特性

IUPAC Name |

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O/c14-11-7-3-1-5-12-9(7)10-8(11)4-2-6-13-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMTUGNLBQSHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2=O)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10321556 | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50890-67-0 | |

| Record name | 50890-67-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10321556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Diazafluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,5-diazafluoren-9-one, often abbreviated as dafone, has a molecular formula of C11H6N2O and a molecular weight of 182.18 g/mol. []

ANone: 4,5-diazafluoren-9-one can be characterized using various spectroscopic techniques, including:

- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure and purity. [, , , , , ]

- IR Spectroscopy: Reveals characteristic absorption bands corresponding to specific functional groups, such as the carbonyl (C=O) stretch. [, , , ]

- UV-Vis Spectroscopy: Helps to analyze the electronic transitions within the molecule and determine its absorption and emission properties. [, , , , ]

- Mass Spectrometry (ESI-MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in identification and characterization. [, ]

A: 4,5-diazafluoren-9-one often acts as a chelating ligand, coordinating to metal ions (e.g., Ag+, Cu2+, Zn2+, Pt2+, Ru2+) through its two nitrogen atoms. This chelation forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of other ligands. [, , , , , , , , , , , , , , , , , , , , ]

A: 4,5-diazafluoren-9-one itself can interact with DNA, but its metal complexes generally show stronger binding affinity. Studies suggest an intercalative mode of binding, where the planar aromatic structure of dafone inserts itself between DNA base pairs. [, , ]

A: 4,5-diazafluoren-9-one silver(I) nitrate complex (I) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant clinical isolates. This activity was found to be comparable to or even better than some known antibiotics, especially against P. mirabilis, S. aureus, and K. pneumoniae. []

ANone: 4,5-diazafluoren-9-one and its metal complexes have shown potential in material science, particularly:

- Luminescent Materials: Europium tetracyanoplatinate incorporating 4,5-diazafluoren-9-one displays interesting luminescent properties, potentially useful in optoelectronic applications. []

- Hydrogel Loading: 4,5-diazafluoren-9-one silver(I) nitrate complex (I) can be loaded into hydrogels, allowing for controlled release and enhanced antibacterial activity. []

ANone: 4,5-diazafluoren-9-one has shown promise as a ligand in palladium-catalyzed reactions:

- Aerobic Dehydrogenative Heck Reaction: A Pd(OAc)2/4,5-diazafluoren-9-one catalyst system enables the aerobic dehydrogenative Heck alkenylation of ferrocene with alkenes, offering a more sustainable approach compared to traditional methods. []

- Aerobic Allylic C-H Acetoxylation: 4,5-diazafluoren-9-one acts as a crucial ligand in Pd(OAc)2-catalyzed aerobic allylic acetoxylation reactions. It supports catalytic turnover even without additional co-catalysts, unlike many other ligands. [, , ]

- Aerobic Acyloxylation of Allylic C-H Bonds: 4,5-diazafluoren-9-one, in conjunction with a Pd0 precatalyst and a quinone/iron phthalocyanine cocatalyst system, enables the aerobic acyloxylation of allylic C-H bonds with diverse carboxylic acids, expanding the scope of this reaction beyond acetic acid. []

- Aza-Wacker Reactions: 4,5-diazafluoren-9-one demonstrates "ligand-accelerated catalysis" in Pd(OAc)2-catalyzed oxidative cyclization of (E)-4-hexenyltosylamide, proving more effective than other bidentate ligands. []

A: Unlike many bidentate ligands that inhibit Pd-catalyzed aerobic oxidations, 4,5-diazafluoren-9-one promotes these reactions due to its ability to adopt both κ1- and κ2-coordination modes. This hemilabile character, confirmed by NMR and X-ray crystallography, allows for facile dissociation of one pyridyl ring, creating open coordination sites at the Pd center and facilitating key catalytic steps. [, ]

ANone: Density functional theory (DFT) calculations have been employed to:

- Investigate reaction mechanisms: DFT studies helped elucidate the reaction pathway of 3+2 cycloaddition reactions involving 9-oxo-4,5-diazafluorenium phenacylides, revealing a concerted nonsynchronous mechanism. []

- Understand ligand effects in catalysis: DFT calculations illuminated the influence of 4,5-diazafluoren-9-one and other chelating ligands on the energetics of the aza-Wacker reaction pathway, explaining their contrasting effects on catalytic activity. []

- Determine reduction potentials: DFT calculations complemented experimental data to determine the reduction potentials of (L)PdII(OAc)2 complexes, providing insights into how ligands like 4,5-diazafluoren-9-one modulate the oxidizing ability of PdII in catalytic reactions. []

ANone:

- Thermal Stability: Thermogravimetric analyses indicate that 4,5-diazafluoren-9-one-containing metal complexes generally exhibit good thermal stability. []

- Formulation Strategies: Encapsulation of 4,5-diazafluoren-9-one silver(I) nitrate complex (I) within hydrogels showcases a promising formulation strategy to enhance stability, control release, and improve its antibacterial efficacy. []

ANone: A variety of analytical techniques are employed, including:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the separation, identification, and quantification of 4,5-diazafluoren-9-one, offering high sensitivity and selectivity. []

- X-ray Diffraction: Provides detailed structural information for 4,5-diazafluoren-9-one and its metal complexes in the solid state, elucidating their coordination geometries and intermolecular interactions. [, , , , , , , , , , , , , , , , ]

- Elemental Analysis: Confirms the elemental composition of synthesized compounds, ensuring purity and consistency. [, ]

- Electrochemical Techniques (Cyclic Voltammetry): Provides insights into the redox properties of 4,5-diazafluoren-9-one and its metal complexes, which are relevant for understanding their reactivity and catalytic behavior. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)